6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-(2-chlorophenyl)quinoline, followed by bromination and subsequent hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, bromine for bromination, and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to optimize reaction conditions and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF).
Major Products
Reduction: 6-Bromo-4-(2-chlorophenyl)-3-aminoquinolin-2-ol.
Oxidation: 6-Bromo-4-(2-chlorophenyl)-3-nitroquinoline N-oxide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and chlorine substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the nitro and hydroxyl groups, making it less reactive.
4-(2-Chlorophenyl)quinoline: Lacks the bromine and nitro groups, resulting in different biological activities.
3-Nitroquinoline: Lacks the bromine and chlorophenyl groups, affecting its chemical reactivity and applications.
Uniqueness
6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of bromine, chlorine, nitro, and hydroxyl groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H8BrClN2O3 |
---|---|
Molecular Weight |
379.59 g/mol |
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H8BrClN2O3/c16-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)17)14(19(21)22)15(20)18-12/h1-7H,(H,18,20) |
InChI Key |
HZPGZJYEFNVCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.